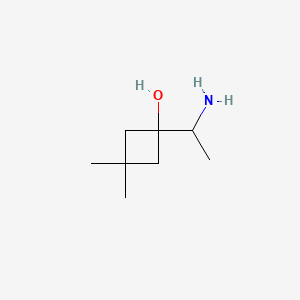
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include ketones, aldehydes, amines, and substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol can be compared to other similar compounds, such as:
1-(1-Aminoethyl)cyclobutan-1-ol: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
3,3-Dimethylcyclobutan-1-ol: Lacks the aminoethyl group, which significantly alters its chemical and biological properties.
1-(1-Aminoethyl)-3,3-dimethylcyclopentanol: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic effects.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-(1-aminoethyl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)8(10)4-7(2,3)5-8/h6,10H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
KHPOKJOHQKJVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC(C1)(C)C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


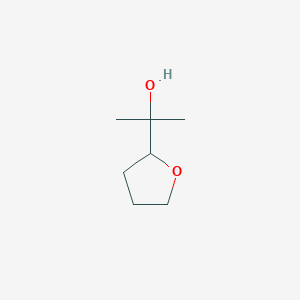
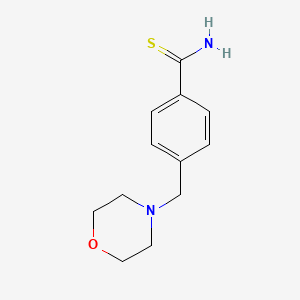
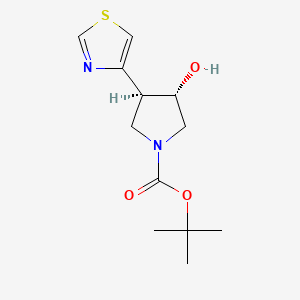
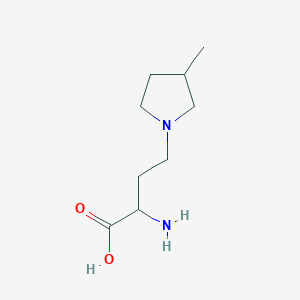
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)


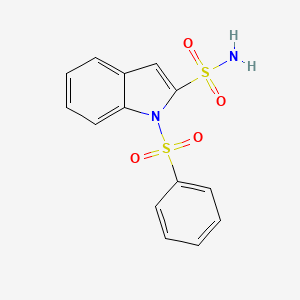
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)



![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)

